Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

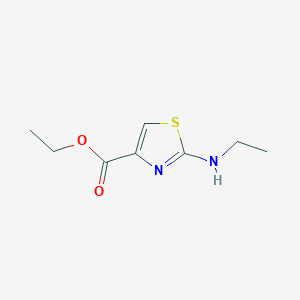

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of ethylamine with a thiazole derivative. One common method includes the reaction of ethylamine with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate for Acotiamide

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate serves primarily as an intermediate in the synthesis of Acotiamide, a drug used for treating functional dyspepsia and gastroparesis. Acotiamide is recognized for its gastroprokinetic properties, which enhance gastrointestinal motility and alleviate symptoms associated with gastric disorders .

Anticonvulsant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticonvulsant properties. Studies have shown that compounds with thiazole moieties can demonstrate effective seizure protection in various animal models, suggesting potential use in developing new anticonvulsant medications .

Anticancer Potential

Thiazole-based compounds have been explored for their anticancer activities. This compound has been implicated in studies targeting human liver carcinoma cells (HepG-2), where it showed promising antiproliferative effects. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the thiazole ring can enhance anticancer efficacy .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves reactions such as alkylation and condensation techniques. The compound can be synthesized through the reaction of thiazole derivatives with ethyl amines under controlled conditions to yield the desired product efficiently. The mechanisms often involve nucleophilic attacks on electrophilic centers within the thiazole framework, leading to the formation of various bioactive derivatives .

Several studies have documented the effectiveness of thiazole derivatives in various therapeutic contexts:

- Anticonvulsant Studies : A series of thiazole analogues were tested for their anticonvulsant properties, demonstrating median effective doses significantly lower than traditional medications like ethosuximide. The SAR indicated that specific substitutions on the phenyl ring attached to the thiazole nucleus were crucial for enhancing activity .

- Anticancer Evaluations : Research on this compound revealed its potential against liver cancer cell lines, highlighting its role in developing new anticancer therapies. The presence of electronegative groups was found to be essential for achieving higher antiproliferative activity .

Mécanisme D'action

The mechanism of action of ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: A basic heterocyclic compound with a similar ring structure.

Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.

Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.

Uniqueness

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Activité Biologique

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, an ethylamino group, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 186.24 g/mol. The compound typically appears as a yellowish solid and exhibits a melting point of around 177 °C .

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor potential. Research conducted by the National Cancer Institute (NCI) evaluated various thiazole derivatives against human tumor cell lines. This compound exhibited significant activity against several cancer types, particularly leukemia cell lines with a GI50 value as low as 0.08 µM .

| Cell Line | GI50 Value (µM) | Activity |

|---|---|---|

| RPMI-8226 (Leukemia) | 0.08 | High antitumor activity |

| Broad Spectrum | 38.3 | Moderate activity across tumor types |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. It demonstrated activity against various bacterial strains, outperforming common antibiotics such as ampicillin and streptomycin in certain assays . The mechanism behind this activity is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial DNA replication.

- Receptor Interaction : It has been identified as a selective antagonist for certain receptors involved in inflammatory pathways .

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, leading to apoptosis .

Case Studies and Research Findings

- Antitumor Screening : A study highlighted the synthesis and evaluation of various thiazole derivatives including this compound against a panel of human tumor cell lines. The results indicated that this compound could serve as a lead structure for developing new anticancer drugs .

- Antimicrobial Testing : Another investigation assessed the compound's effectiveness against resistant strains of bacteria. The results showed that it inhibited growth in several strains that were resistant to traditional antibiotics, suggesting its potential utility in treating antibiotic-resistant infections .

- Inflammation Studies : A recent study explored the anti-inflammatory properties of this compound in animal models. The findings indicated a reduction in inflammatory markers following treatment with this compound .

Propriétés

IUPAC Name |

ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-9-8-10-6(5-13-8)7(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGHMAYKYDOTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206623 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57250-87-0 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57250-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.